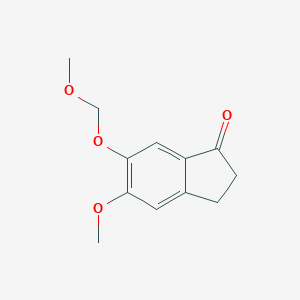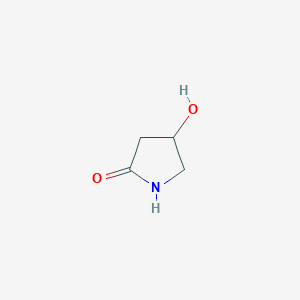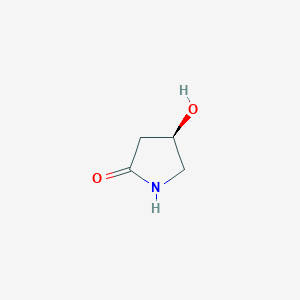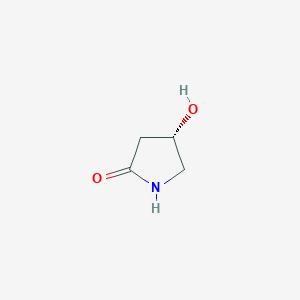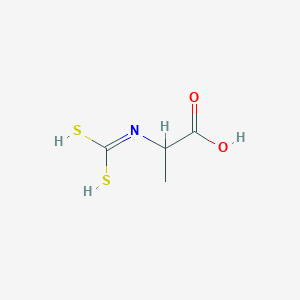
2-(Dithiocarboxyamino)propanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Dithiocarboxyamino)propanoic acid (DTCAP) is a chemical compound that has been used in scientific research due to its unique properties. It is a sulfur-containing amino acid derivative that has been shown to have a variety of biochemical and physiological effects.
Mécanisme D'action
2-(Dithiocarboxyamino)propanoic acid's mechanism of action is not fully understood, but it is believed to act as an antioxidant by scavenging free radicals. It has also been shown to inhibit the activity of certain enzymes, which may contribute to its effects on biological systems.
Effets Biochimiques Et Physiologiques
2-(Dithiocarboxyamino)propanoic acid has been shown to have a variety of biochemical and physiological effects. It has been shown to reduce oxidative stress and inflammation, which may contribute to its potential use in cancer treatment. Additionally, 2-(Dithiocarboxyamino)propanoic acid has been shown to have neuroprotective effects and can improve cognitive function in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 2-(Dithiocarboxyamino)propanoic acid in lab experiments is its high purity and yield when synthesized using the method described above. However, one limitation is that 2-(Dithiocarboxyamino)propanoic acid can be unstable in solution and may require special storage conditions to maintain its activity.
Orientations Futures
There are several future directions for research on 2-(Dithiocarboxyamino)propanoic acid. One area of interest is its potential use in cancer treatment, as it has been shown to inhibit the growth of cancer cells. Additionally, further studies are needed to fully understand 2-(Dithiocarboxyamino)propanoic acid's mechanism of action and its effects on biological systems. Finally, research on the potential use of 2-(Dithiocarboxyamino)propanoic acid in neurodegenerative diseases, such as Alzheimer's disease, is also an area of interest.
Méthodes De Synthèse
The synthesis of 2-(Dithiocarboxyamino)propanoic acid involves the reaction of 2-aminoacrylate with carbon disulfide to form 2-(dithiocarboxyamino)acrylate. The resulting compound is then hydrolyzed with hydrochloric acid to produce 2-(Dithiocarboxyamino)propanoic acid. This method has been used in several studies to produce 2-(Dithiocarboxyamino)propanoic acid with high purity and yield.
Applications De Recherche Scientifique
2-(Dithiocarboxyamino)propanoic acid has been used in scientific research to study its effects on biological systems. It has been shown to have antioxidant properties and can scavenge free radicals. 2-(Dithiocarboxyamino)propanoic acid has also been studied for its potential use in cancer treatment, as it has been shown to inhibit the growth of cancer cells. Additionally, 2-(Dithiocarboxyamino)propanoic acid has been used in studies to investigate its effects on the immune system, cardiovascular system, and nervous system.
Propriétés
Numéro CAS |
153116-35-9 |
|---|---|
Nom du produit |
2-(Dithiocarboxyamino)propanoic acid |
Formule moléculaire |
C4H7NO2S2 |
Poids moléculaire |
165.2 g/mol |
Nom IUPAC |
2-(dithiocarboxyamino)propanoic acid |
InChI |
InChI=1S/C4H7NO2S2/c1-2(3(6)7)5-4(8)9/h2H,1H3,(H,6,7)(H2,5,8,9) |
Clé InChI |
WRYBBWDLDMVVKB-UHFFFAOYSA-N |
SMILES isomérique |
CC(C(=O)O)N=C(S)S |
SMILES |
CC(C(=O)O)NC(=S)S |
SMILES canonique |
CC(C(=O)O)N=C(S)S |
Synonymes |
Alanine, N-(dithiocarboxy)- (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



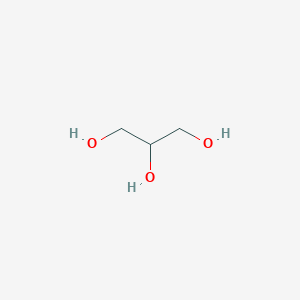

![3(2H)-Pyridazinone, 5-amino-4-chloro-2-[3-(trifluoromethyl)phenyl]-](/img/structure/B119301.png)


